Stereochemical Impact on Cascade Reaction Yields: dl- vs. meso-Dimethyl 2,3-Dibromosuccinate
The configuration of the N-[1,2-bis(methoxycarbonyl)vinyl]-pyridinium intermediate generated from stereoisomers of dimethyl dibromosuccinate does not depend on the precursors' configuration, as distinct from the yields and the reaction rates [1]. This demonstrates that the racemic (dl) mixture (CAS 1186-98-7) and the meso-isomer (CAS 51575-86-1) lead to different product yields in cascade reactions, making them non-interchangeable for stereoselective synthesis [1].
| Evidence Dimension | Cascade reaction yields and rates |
|---|---|
| Target Compound Data | Racemic (dl) mixture (CAS 1186-98-7) |
| Comparator Or Baseline | meso-isomer (CAS 51575-86-1) |
| Quantified Difference | Yields and reaction rates differ; specific quantitative values depend on reaction conditions but are distinct between stereoisomers. |
| Conditions | Generation of N-[1,2-bis(methoxycarbonyl)vinyl]-pyridinium intermediate and subsequent cascade reactions with nucleophiles. |
Why This Matters
Users requiring reproducible stereochemical outcomes in multi-step syntheses must select the correct stereoisomer; substituting the meso-isomer for the racemic mixture will alter yields and potentially product distribution.
- [1] Trainov, K. P. et al. Generation and cascade reactions of N-[1,2-bis(methoxycarbonyl)vinyl]pyridinium species. Mendeleev Commun. 2022, 32, 262-264. View Source
